An In-depth Guide to the Synthesis of 2,2,5,5-Tetramethylheptane and its Isomers
An In-depth Guide to the Synthesis of 2,2,5,5-Tetramethylheptane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,2,5,5-tetramethylheptane and its isomers. Due to the highly branched nature of these alkanes, their synthesis presents unique challenges, primarily related to steric hindrance. This document explores potential synthetic routes, including Grignard reagent coupling and Wurtz reactions, supported by detailed experimental protocols where available in the literature. It also presents a summary of physical and spectroscopic data to aid in the characterization of these compounds.
Introduction to 2,2,5,5-Tetramethylheptane and its Isomers
2,2,5,5-Tetramethylheptane is a highly branched acyclic alkane with the chemical formula C₁₁H₂₄.[1][2][3][4][5] Its structure, characterized by two quaternary carbon centers, results in specific physical properties and spectroscopic signatures. The study of such molecules is relevant in understanding structure-property relationships in hydrocarbons and as potential reference compounds in analytical chemistry. Undecane (C₁₁H₂₄) has 159 structural isomers, each with unique physical and chemical properties.[6] This guide will focus on the synthesis of 2,2,5,5-tetramethylheptane and touch upon general strategies applicable to its isomers.
Synthetic Strategies
The construction of the carbon skeleton of highly branched alkanes like 2,2,5,5-tetramethylheptane requires the formation of carbon-carbon bonds, often hindered by bulky alkyl groups. The two primary historical methods for such couplings are the Grignard reaction and the Wurtz reaction.
Grignard Reagent Coupling
The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[7][8] For the synthesis of 2,2,5,5-tetramethylheptane, a plausible route involves the coupling of a tert-butyl Grignard reagent with a suitable dihaloalkane.
A potential synthetic pathway is the reaction of two equivalents of tert-butylmagnesium chloride with 1,3-dichloropropane.
Logical Relationship of the Grignard Synthesis Pathway
Caption: Grignard synthesis of 2,2,5,5-tetramethylheptane.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of tert-butyl chloride in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting greyish solution is the tert-butylmagnesium chloride reagent and can be used in the subsequent coupling step.
Quantitative Data (Typical for Grignard Reagent Formation):
| Parameter | Value |
|---|---|
| Molar Ratio (Mg:tert-Butyl Chloride) | 1.2 : 1 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Initiation | Iodine crystal |
| Reaction Time | 1-2 hours |
| Expected Yield | 70-90% (titration) |
Materials:
-
tert-Butylmagnesium chloride solution (prepared as above)
-
1,3-Dichloropropane
-
Anhydrous diethyl ether or THF
Procedure:
-
Cool the prepared tert-butylmagnesium chloride solution in an ice bath.
-
Slowly add a solution of 1,3-dichloropropane in anhydrous ether to the Grignard reagent with vigorous stirring. A 2:1 molar ratio of Grignard reagent to dihaloalkane should be used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The crude product can be purified by fractional distillation under reduced pressure.
Expected Quantitative Data (Estimated):
| Parameter | Value |
|---|---|
| Molar Ratio (Grignard:1,3-Dichloropropane) | 2.1 : 1 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Purification | Fractional Distillation |
| Expected Yield | Low to moderate (due to side reactions) |
Note: The yield of this reaction is expected to be modest due to competing elimination reactions and the formation of byproducts from the reaction of the Grignard reagent with the solvent.
Wurtz Reaction
The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in the presence of a dry ether to form a higher alkane.[10][11][12] This method is generally less efficient than Grignard reactions for the synthesis of unsymmetrical alkanes and can be plagued by side reactions, especially with tertiary alkyl halides.[10] However, for the synthesis of a symmetrical alkane from a single type of alkyl halide, it can be a viable, albeit often low-yielding, option.
A potential Wurtz reaction for an isomer, 2,2,5,5-tetramethylhexane, would involve the coupling of two molecules of neopentyl chloride.
Logical Relationship of the Wurtz Reaction Pathway
Caption: Wurtz synthesis of 2,2,5,5-tetramethylhexane.
Materials:
-
Neopentyl chloride
-
Sodium metal (finely dispersed)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place finely dispersed sodium metal in anhydrous diethyl ether under a nitrogen atmosphere.
-
Slowly add neopentyl chloride to the stirred suspension. The reaction is often exothermic and may require cooling to control the rate.
-
After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.
-
After cooling, cautiously quench the unreacted sodium by the slow addition of ethanol.
-
Add water to dissolve the sodium salts.
-
Separate the ether layer, wash with water, and dry over a suitable drying agent.
-
Purify the product by fractional distillation.
Quantitative Data (Typical for Wurtz Reactions):
| Parameter | Value |
|---|---|
| Reactants | Alkyl Halide, Sodium Metal |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Time | Several hours |
| Yield | Generally low, especially with hindered halides |
Note: The Wurtz reaction with tertiary halides is prone to elimination side reactions, leading to the formation of alkenes and a significant reduction in the yield of the desired alkane.
Synthesis of Isomers
The general synthetic strategies outlined above can be adapted for the synthesis of other isomers of 2,2,5,5-tetramethylheptane. The choice of starting materials would be dictated by the desired substitution pattern on the heptane backbone. For example, the synthesis of 2,2,4,4-tetramethylpentane has been reported via the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[1][13]
Characterization Data
Accurate characterization of the synthesized compounds is crucial. The following table summarizes key physical and expected spectroscopic data for 2,2,5,5-tetramethylheptane.
Physical and Spectroscopic Data for 2,2,5,5-Tetramethylheptane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5] |
| Molecular Weight | 156.31 g/mol | [1][2][3][4][5] |
| CAS Number | 61868-47-1 | [2][3][4][5] |
| Boiling Point | ~170-172 °C (Predicted) | |
| ¹H NMR (Predicted) | Multiple signals in the 0.8-1.5 ppm range. Expect singlets for the methyl groups and multiplets for the methylene protons. | |
| ¹³C NMR (Predicted) | Signals for quaternary carbons, methyl carbons, and methylene carbons. Quaternary carbons would appear downfield. |
| Mass Spectrum (EI) | Molecular ion (m/z 156) may be weak or absent. Prominent fragment ions corresponding to the loss of alkyl groups, particularly a tert-butyl group (m/z 57), are expected. |[14][15][16] |
Conclusion
The synthesis of 2,2,5,5-tetramethylheptane and its isomers remains a challenging endeavor due to the steric hindrance associated with their highly branched structures. While classical methods like the Grignard and Wurtz reactions provide theoretical pathways, they are often associated with low yields and the formation of significant byproducts. Modern cross-coupling reactions, though not detailed here, may offer more efficient alternatives. The data and protocols presented in this guide provide a solid foundation for researchers and scientists aiming to synthesize and characterize these complex alkanes. Further optimization and exploration of alternative synthetic routes are encouraged to improve the efficiency and accessibility of these compounds for advanced applications.
References
- 1. The Preparation of 2, 2, 4, 4-Tetramethylpentane - UNT Digital Library [digital.library.unt.edu]
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- 4. 2,2,5,5-Tetramethylheptane | C11H24 | CID 143849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,5,5-Tetramethylheptane [webbook.nist.gov]
- 6. Undecane - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. jk-sci.com [jk-sci.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
